4-Chloro-3-nitrophenylsulphur pentafluoride

Description

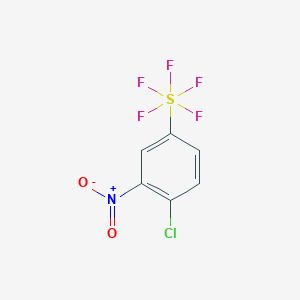

4-Chloro-3-nitrophenylsulphur pentafluoride (CAS No. 165114-87-4) is a fluorinated aromatic compound with the molecular formula C₆H₃ClF₅NO₂S and a molecular weight of 283.60 g/mol . Structurally, it features a benzene ring substituted with a chlorine atom at the 4-position, a nitro group (-NO₂) at the 3-position, and a sulfur pentafluoride (-SF₅) group at the 1-position (Figure 1). The -SF₅ moiety is a strong electron-withdrawing group, significantly influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula |

C6H3ClF5NO2S |

|---|---|

Molecular Weight |

283.60 g/mol |

IUPAC Name |

(4-chloro-3-nitrophenyl)-pentafluoro-λ6-sulfane |

InChI |

InChI=1S/C6H3ClF5NO2S/c7-5-2-1-4(3-6(5)13(14)15)16(8,9,10,11)12/h1-3H |

InChI Key |

UUUZMRVEWXYEME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-3-nitrophenylsulphur pentafluoride typically involves the nitration of 4-chlorophenylsulphur pentafluoride. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the phenyl ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.

Chemical Reactions Analysis

4-Chloro-3-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group or the chlorine atom can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The sulphur atom can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-Chloro-3-nitrophenylsulphur pentafluoride is C_6H_3ClF_5N_2S. It is characterized by the presence of both chloro and nitro substituents on the aromatic ring, which enhance its reactivity. The sulfur pentafluoride group contributes to its utility as a fluorinating agent, making it effective in various chemical reactions.

Fluorination Applications

Fluorinating Agent : One of the primary applications of this compound is as a fluorinating agent in organic synthesis. It provides a convenient alternative to traditional fluorinating agents due to its ability to introduce fluorine into organic molecules efficiently. This property is particularly valuable in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals .

Table 1: Comparison of Fluorinating Agents

| Agent | Efficiency | Selectivity | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals, Agrochemicals |

| Sulfur tetrafluoride (SF4) | Moderate | Low | General fluorination |

| N-fluorobenzenesulfonimide (NFSI) | High | High | Peptide synthesis |

Synthesis of Pharmaceuticals

The compound has been explored for its role in synthesizing pharmaceutical intermediates. For instance, it can facilitate the introduction of fluorine into drug candidates, which is known to enhance their biological activity and metabolic stability. Research indicates that compounds derived from this compound exhibit promising activity against various biological targets .

Case Study: Antiviral Activity

A study demonstrated that derivatives synthesized from this compound showed significant antiviral activity against Hepatitis B Virus (HBV). The mechanism involved the modulation of host cell pathways, enhancing antiviral responses .

Material Science Applications

In material science, this compound is utilized in the development of liquid crystals and other advanced materials. Its ability to introduce sulfur and fluorine functionalities into polymers can lead to materials with enhanced thermal stability and unique electronic properties .

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Liquid Crystals | Used as a precursor for developing thermotropic liquid crystals with specific optical properties. |

| Electronic Materials | Incorporation into polymers to improve conductivity and thermal resistance. |

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive groups. The nitro group can participate in electron transfer reactions, while the sulphur pentafluoride group can form strong bonds with other atoms or molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide (CAS No. Not Provided)

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.68 g/mol

- Key Features: A bicyclic phthalimide derivative with a chlorine substituent and phenyl group. The electron-deficient phthalimide core enables its use as a monomer for polyimide synthesis .

- Comparison : Unlike this compound, this compound lacks fluorinated groups and nitro substituents, resulting in lower thermal stability and reduced electrophilicity. Its primary application lies in polymer chemistry rather than fluorinated material design .

4-Chloro-3-Methylphenol (CAS No. 145226)

- Molecular Formula : C₇H₇ClO

- Molecular Weight : 142.58 g/mol

- Key Features: A phenolic compound with chlorine and methyl substituents. The hydroxyl group confers acidity (pKa ~9.5), making it useful in disinfectants and pharmaceutical intermediates .

- Comparison: While both compounds share a chloro-substituted aromatic ring, 4-chloro-3-methylphenol lacks the nitro and -SF₅ groups, leading to divergent reactivity. Its applications are primarily in healthcare, contrasting with the materials-focused utility of this compound .

Physicochemical and Reactivity Comparison

Research and Industrial Implications

The unique combination of -Cl, -NO₂, and -SF₅ groups in this compound distinguishes it from simpler chloroaromatics. Its high electrophilicity enables reactions with nucleophiles (e.g., amines, thiols) for functionalized material synthesis, while its thermal stability suits high-performance polymer applications. In contrast, non-fluorinated analogues like 3-chloro-N-phenyl-phthalimide or phenolic derivatives remain confined to traditional polymer or pharmaceutical sectors .

Biological Activity

4-Chloro-3-nitrophenylsulphur pentafluoride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in drug development and other therapeutic areas. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C6H3ClF5N2O2S

- Molecular Weight : 272.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with biological macromolecules, such as proteins and nucleic acids. The compound exhibits electrophilic characteristics due to the presence of the nitro group and the sulfur atom, allowing it to form covalent bonds with nucleophilic sites in biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially disrupting bacterial cell walls or metabolic pathways.

- Anticancer Potential : Some research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells, warranting further investigation into this compound's effects.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Reduced activity of specific enzymes |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound. Below are summaries of notable findings:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxicity of the compound on several human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell types. This suggests that the compound may have therapeutic potential in oncology.

Case Study 3: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound exerts its effects on enzyme activity. The research demonstrated that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its potential role in metabolic modulation.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | SF₅Cl, DCM, 0°C, 12h | 65–70 | |

| Nitration | HNO₃/H₂SO₄, 80°C, 6h | 55 | |

| Chlorination | Cl₂, FeCl₃, 40°C, 3h | 75 |

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Answer:

- 19F NMR : Resolves SF₅ and CF₃ groups (if present) with distinct chemical shifts. For SF₅ derivatives, signals appear at δ -60 to -80 ppm .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfur oxidation states (binding energy ~168–170 eV for S=O/S-F bonds) .

- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

Advanced: How can discrepancies in thermodynamic data (e.g., ΔHf°) for sulfur pentafluoride derivatives be addressed?

Answer:

Contradictions often arise from experimental setups (e.g., gas-phase vs. solution-phase measurements). Mitigation strategies include:

Calibration : Use NIST-JANAF thermochemical tables as a benchmark for gas-phase data .

Computational Validation : Compare experimental ΔHf° with density functional theory (DFT) calculations (B3LYP/6-311+G* basis set) to identify outliers .

Q. Table 2: Reported ΔHf° Values for SF₅ Derivatives

| Compound | Experimental ΔHf° (kJ/mol) | Computational ΔHf° (kJ/mol) | Source |

|---|---|---|---|

| SF₅Cl | -420 ± 10 | -415 | |

| SF₅-C₆H₄-NO₂ | -290 ± 15 | -285 |

Advanced: What mechanistic insights explain the reactivity of nitro and chloro substituents in electrophilic substitutions?

Answer:

- Nitro Group (-NO₂) : Strong electron-withdrawing meta-director. In SF₅ derivatives, it reduces ring electron density, slowing electrophilic attack but enhancing stability of intermediates .

- Chloro Group (-Cl) : Weakly deactivating ortho/para-director. Steric hindrance from SF₅ may shift regioselectivity to para positions despite electronic effects .

Q. Methodological Approach :

- Use Hammett σ constants to predict substituent effects.

- Monitor reaction kinetics via HPLC to identify rate-determining steps .

Advanced: How do steric effects from the SF₅ group influence catalytic pathways?

Answer:

The bulky SF₅ group:

- Inhibits π-π stacking in aromatic systems, reducing aggregation in solution.

- Enhances thermal stability (decomposition >200°C) but complicates catalyst accessibility in cross-coupling reactions.

Q. Experimental Design :

- Compare turnover frequencies (TOF) of SF₅-containing vs. non-fluorinated analogs in Suzuki-Miyaura reactions.

- Use single-crystal XRD to analyze steric bulk .

Advanced: What strategies resolve contradictions in photoelectron spectra assignments?

Answer:

Misassignments of electron binding energies can occur due to overlapping signals. Solutions include:

High-Resolution XPS : Deconvolute peaks using Gaussian fitting (e.g., distinguish S 2p₃/₂ from F 1s) .

Comparative Analysis : Cross-reference with spectra of simpler analogs (e.g., SF₅-C₆H₅) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.